2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine
Overview
Description
2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine. It is structurally characterized by an imidazo[4,5-b]pyridine core with a chlorine atom at the second position, a methyl group at the first position, and a phenyl group at the sixth position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Scientific Research Applications
2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with dna and cause damage .
Mode of Action
It’s known that similar compounds can induce dna damage, gene mutation, and chromosomal anomalies .
Biochemical Pathways
Similar compounds are known to be involved in the formation and elimination of processing-related food toxicants .
Pharmacokinetics
It’s known that similar compounds can be metabolized by human microsomes isolated from liver and colon .
Result of Action
Similar compounds are known to induce dna damage, gene mutation, and chromosomal anomalies in rodent cells in vitro and in bacteria .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature. For instance, similar compounds are produced in protein-rich foods that are cooked at high temperatures .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine interacts with various biomolecules. It has been found to induce gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer .
Cellular Effects
This compound influences cell function by modulating gene expression. It affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with phenylacetaldehyde and formaldehyde in the presence of ammonia. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the imidazo[4,5-b]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The phenyl group can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-amino, 2-thio, or 2-alkoxy derivatives.
Oxidation Products: N-oxides of the imidazo[4,5-b]pyridine ring.
Reduction Products: Amines or partially reduced imidazo[4,5-b]pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Similar structure but with an amino group instead of a chlorine atom.
2-Methyl-1-phenylimidazo[4,5-b]pyridine: Lacks the chlorine atom at the second position.
2-Chloro-1-phenylimidazo[4,5-b]pyridine: Lacks the methyl group at the first position.
Uniqueness
2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFVKWMIRFROSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403941 | |
Record name | 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120889-05-6 | |
Record name | 2-Chloro-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120889-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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